molecular formula C12H27P B079228 Tri-tert-butylphosphine CAS No. 13716-12-6

Tri-tert-butylphosphine

Cat. No. B079228
CAS RN: 13716-12-6
M. Wt: 202.32 g/mol
InChI Key: BWHDROKFUHTORW-UHFFFAOYSA-N
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Patent
US07250535B2

Procedure details

The same operations as in Example 15 were carried out, except that the amount of copper(I) chloride added was changed to 0.75 g (corresponding to 15% by mol based on the di-tert-butylphosphinous chloride), and after the reaction and the treatment, the solvent and a low-boiling component were distilled off under reduced pressure. As a result, 5.9 g (purity: 93.8%) of tri-tert-butylphosphine was obtained as an oily substance. The yield was 54.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([P:5](Cl)[C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:4])([CH3:3])[CH3:2]>[Cu]Cl>[C:1]([P:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
after the reaction
DISTILLATION
Type
DISTILLATION
Details
the treatment, the solvent and a low-boiling component were distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.